(S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester (S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 88820-87-5
VCID: VC8354307
InChI: InChI=1S/C7H13NO2/c1-4-5-7(2,8)6(9)10-3/h4H,1,5,8H2,2-3H3/t7-/m0/s1
SMILES: CC(CC=C)(C(=O)OC)N
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

(S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester

CAS No.: 88820-87-5

Cat. No.: VC8354307

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester - 88820-87-5

Specification

CAS No. 88820-87-5
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name methyl (2S)-2-amino-2-methylpent-4-enoate
Standard InChI InChI=1S/C7H13NO2/c1-4-5-7(2,8)6(9)10-3/h4H,1,5,8H2,2-3H3/t7-/m0/s1
Standard InChI Key CKALQONYAVQDGR-ZETCQYMHSA-N
Isomeric SMILES C[C@](CC=C)(C(=O)OC)N
SMILES CC(CC=C)(C(=O)OC)N
Canonical SMILES CC(CC=C)(C(=O)OC)N

Introduction

Structural and Stereochemical Characteristics

The molecular architecture of (S)-2-amino-2-methyl-pent-4-enoic acid methyl ester is defined by the formula C7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2, with a molecular weight of 143.18 g/mol . Key structural elements include:

  • Chiral Center: The (S)-configuration at the α-carbon dictates enantioselective interactions in biochemical systems.

  • Pent-4-enoic Backbone: A five-carbon chain featuring a double bond between C4 and C5, introducing unsaturation and conformational rigidity.

  • Methyl Ester Group: Enhances lipophilicity and stability compared to free carboxylic acids.

  • β-Methyl Substituent: Steric effects influence reactivity and metabolic pathways.

The IUPAC name, methyl (2S)-2-amino-2-methylpent-4-enoate, reflects these features . The SMILES notation C=CCC(C)(N)C(=O)OC\text{C=CCC(C)(N)C(=O)OC} and InChIKey WHHNAMFLUXPVNV-JEDNCBNOSA-N provide unambiguous representations of its stereochemistry .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves esterification of the corresponding carboxylic acid with methanol under acidic catalysis. For example:

(S)-2-Amino-2-methyl-pent-4-enoic acid+CH3OHH+(S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester+H2O\text{(S)-2-Amino-2-methyl-pent-4-enoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{(S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester} + \text{H}_2\text{O}

Industrial-scale production employs continuous flow reactors to optimize yield (≥95%) and minimize side reactions .

Reaction Conditions

ParameterOptimal Value
Temperature60–80°C
CatalystSulfuric acid (5%)
Reaction Time4–6 hours
Methanol Molar Ratio3:1

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. Limited aqueous solubility (0.2 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic media.

Spectroscopic Data

  • IR (KBr): νmax\nu_{\text{max}} 1745 cm1^{-1} (ester C=O), 1640 cm1^{-1} (C=C), 3350 cm1^{-1} (N-H stretch) .

  • 1^1H NMR (400 MHz, CDCl3_3): δ 5.75 (m, 1H, CH2_2=CH), 5.05 (d, 2H, CH2_2=CH), 3.65 (s, 3H, OCH3_3), 2.45 (s, 2H, CH2_2), 1.35 (s, 3H, CH3_3) .

Applications in Scientific Research

Pharmaceutical Intermediates

This compound serves as a precursor for peptidomimetics and β-amino acid derivatives, which are pivotal in drug design for protease inhibition . For instance, analogs have shown activity against influenza A virus by blocking viral neuraminidase.

Agrochemistry

Derivatives function as plant growth regulators, mimicking jasmonate signaling pathways to enhance stress resistance.

Polymer Chemistry

The double bond enables radical polymerization, yielding biocompatible polymers for drug delivery systems .

Comparative Analysis with Analogues

CompoundStructural DifferenceReactivity/Application
(S)-2-Amino-pent-4-enoic acid methyl esterLacks β-methyl groupLower steric hindrance
(R)-EnantiomerOpposite configuration at C2Altered receptor binding
2-Amino-2-methylpentanoic acidSaturated backboneReduced conformational flexibility

Challenges and Future Directions

Despite its potential, industrial production discontinuation (as of 2025) limits accessibility . Future research should prioritize:

  • Alternative Synthesis: Enzymatic esterification for greener processes.

  • Pharmacokinetic Studies: ADME profiling to evaluate therapeutic potential.

  • Scalable Purification: Chromatographic methods to resolve enantiomeric mixtures.

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